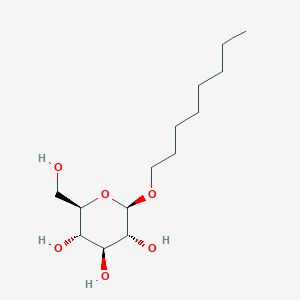

![molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1](/img/structure/B116212.png)

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

カタログ番号 B116212

CAS番号:

144927-57-1

分子量: 225.63 g/mol

InChIキー: PCLIRPRTLSCXET-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 144927-57-1 . It has a molecular weight of 225.63 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This is followed by the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . This compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The InChI code is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) .Chemical Reactions Analysis

This compound is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the synthesis of Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.63 g/mol . The InChI key is PCLIRPRTLSCXET-UHFFFAOYSA-N .科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : This compound is used as a building block in organic synthesis .

- Method of Application : It is typically used in reactions with other organic compounds to form more complex molecules .

- Results : The specific outcomes depend on the nature of the reaction and the other compounds involved .

-

Scientific Field: Drug Discovery

- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antitubercular agents .

- Method of Application : These compounds are typically tested in vitro against strains of Mycobacterium tuberculosis .

- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against this bacterium .

-

Scientific Field: Cancer Research

- Application : Compounds similar to this one have been studied for their potential role in cancer treatment .

- Method of Application : These compounds are typically tested in vitro against various cancer cell lines .

- Results : Some compounds have shown promising activity against certain types of cancer .

-

Scientific Field: Enzyme Inhibition

-

Scientific Field: Antitubercular Agents

- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antitubercular agents .

- Method of Application : These compounds are typically tested in vitro against strains of Mycobacterium tuberculosis .

- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against this bacterium .

-

Scientific Field: Kinase Inhibition

-

Scientific Field: Antiradiation Compounds

- Application : Compounds similar to this one have been studied for their potential role in radiation protection .

- Method of Application : These compounds are typically tested in vitro against specific radiation sources .

- Results : Some compounds have shown promising activity as radiation protectants .

-

Scientific Field: Purine Metabolism

- Application : Compounds similar to this one have been studied for their role in purine metabolism .

- Method of Application : These compounds are typically tested in vitro against specific enzymes involved in purine metabolism .

- Results : Some compounds have shown promising activity in influencing purine metabolism .

-

Scientific Field: Antimicrobial Agents

- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antimicrobial agents .

- Method of Application : These compounds are typically tested in vitro against various strains of bacteria .

- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against certain bacteria .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLIRPRTLSCXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441767 | |

| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | |

CAS RN |

144927-57-1 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-4-chloropyrrolo[2,3-d]pyrimidine (Example 35) (232 mg; 1 mmol) in anhydrous THF (5 mL) was cooled to -78° C. under argon and a solution of n-butyl lithium (1.3 mL of 2.31M) was added at such a rate that the temperature of the reaction mixture remained below -72° C. After stirring the reaction mixture at -78° C. for 45 minutes, a solution of ethyl chloroformate (0.15 mL) in THF (2 ml) was added slowly, maintaining the reaction temperature below -72° C. The reaction mixture was stirred at -78° C. for 2 hours then allowed to warn to room temperature. A saturated solution of NH4Cl (20 mL) was added to the reaction mixture. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×25 mL). The combined organic extracts were dried and evaporated to a white solid, yield 210 mg (92%): m.p. 140°-141° C.

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (40.0 g, 173 mmol) in dry tetrahydrofuran (700 mL) at −78° C. was added n-butyl lithium (195 mL, 2.5 M solution in hexane, 487 mmol) over the period of 2 hours. The reaction mixture was stirred for another 30 minutes at −78° C., after which ethyl chloroformate (17.8 mL, 186 mmol) was added over 30 minutes. The reaction mixture was stirred for 2 hours at −60° C. and then the temperature was slowly increased to 30° C. The reaction mixture was allowed to stir for 12 hours at 30° C. The progress of the reaction was monitored by TLC using 25% ethyl acetate in petroleum ether using iodine and 254 nm UV light to visualize the spot. The reaction mixture was then quenched with saturated solution of ammonium chloride (200 mL) at 0° C. and the reaction mixture was extracted with ethyl acetate (×3). The combined organic layers were washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford a crude reaction mixture. The residue was purified by chromatography on silica eluting with 5-100% ethyl acetate/petroleum ether to afford ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as pale yellow solid. LRMS (ESI) calc'd for C9H7ClN3O2 [M−H]+: 224. found 224. 1H NMR (400 MHz, DMSO-D6): δ 13.28 (s, 1H), 8.70 (s, 1H), 8.39 (s, 1H), 4.31 (q, J=7.2, 6.8 Hz, 2H), 1.34 (t, J=7.6, 6.8 Hz, 3H).

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)